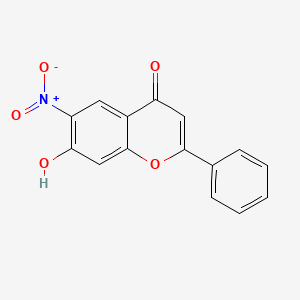

7-Hydroxy-6-nitro-2-phenyl-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9NO5 |

|---|---|

Molecular Weight |

283.23 g/mol |

IUPAC Name |

7-hydroxy-6-nitro-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H9NO5/c17-12-7-14(9-4-2-1-3-5-9)21-15-8-13(18)11(16(19)20)6-10(12)15/h1-8,18H |

InChI Key |

KJSLXXZBGFZOAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity and Pharmacological Potential of 7 Hydroxy 6 Nitro 2 Phenyl Chromen 4 One and Its Analogs

Anticancer and Antitumor Research

The chromen-4-one core is a well-established pharmacophore in the design of anticancer agents. globalresearchonline.net Research into derivatives of this scaffold has revealed significant potential in inhibiting cancer cell growth and survival.

Investigation of Antiproliferative Effects in Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of chromen-4-one derivatives across various cancer cell lines. While direct studies on 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one are limited, research on its analogs provides valuable insights.

A series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties were synthesized and evaluated for their cytotoxic potential against a panel of six human cancer cell lines: AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa. nih.gov Several of these analogs exhibited superior cytotoxic activity compared to the parent 7-hydroxy-4-phenylchromen-2-one. nih.gov Notably, the compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) displayed the most potent activity against AGS cells, with an IC₅₀ value of 2.63 ± 0.17 µM. nih.gov

In another study, new chromone (B188151) derivatives isolated from the marine-derived fungus Penicillium citrinum were assessed for their cytotoxic effects. mdpi.com Epiremisporine H (compound 3), a chromone analog, showed cytotoxic activity against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cells with IC₅₀ values of 21.17 ± 4.89 and 31.43 ± 3.01 μM, respectively. mdpi.com

Furthermore, a library of 76 methoxy (B1213986) and hydroxy flavones and their 4-thio analogues were synthesized and screened for antiproliferative activity against breast cancer cell lines MCF-7, MCF-7/DX, and MDA-MB-231. rsc.org The novel hydroxy 4-thioflavones 15f and 16f demonstrated significant growth inhibition, with compound 15f showing a GI₅₀ of 0.18 μM against MCF-7 cells. rsc.org

The antiproliferative activity of various 4H-chromone-based phenylhydrazones, pyrazolecarboxylates, and pyrazolylmethanones has also been investigated against A549, HeLa, DU145, and MDAMB 231 cell lines. researchgate.net A hydrazone derivative (compound 3s) with a chloro substituent on the chromanone moiety and a methoxy group on the phenyl ring showed promising activity against A549, HeLa, and DU145 cell lines. researchgate.net

Table 1: Antiproliferative Activity of Selected Chromenone Analogs

| Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 ± 0.17 | nih.gov |

| Epiremisporine H | HT-29 | 21.17 ± 4.89 | mdpi.com |

| Epiremisporine H | A549 | 31.43 ± 3.01 | mdpi.com |

| Hydroxy 4-thioflavone 15f | MCF-7 | 0.18 | rsc.org |

| Hydrazone derivative 3s | A549, HeLa, DU145 | Promising activity | researchgate.net |

Impact on Tumor Cell Survival and Progression

Beyond inhibiting proliferation, certain chromen-4-one analogs have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby impacting tumor cell survival and progression.

Flow cytometry analysis of the potent compound 4d, a 7-hydroxy-4-phenylchromen-2-one-linked triazole, revealed that it exerts its antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and by inducing apoptosis. nih.gov Western blot analysis of HT-29 cells treated with epiremisporine H confirmed that this chromone derivative induces apoptosis through the Bcl-2, Bax, and caspase 3 signaling pathways. mdpi.com

Mechanistic studies on the promising flavones 15f and 16f suggest that their antiproliferative effects in MCF-7 and MCF-7/DX cell lines are mediated through the cleavage of PARP and downregulation of GSK-3β, independent of the estrogen receptor. rsc.org In the MDA-MB-231 cell line, these compounds appeared to restore the DNA binding activity of the mutant p53 tumor suppressor gene. rsc.org

Antimicrobial Research

Chromen-4-one derivatives have also been investigated for their potential to combat microbial infections, showing efficacy against a range of bacteria and fungi.

Antibacterial Efficacy Studies

The antibacterial properties of flavones and their derivatives have been the subject of numerous studies. The introduction of specific substituents, such as nitro groups, has been shown to influence their activity.

A study on substituted flavones, 4-thioflavones, and 4-iminoflavones, with various groups including nitro groups, reported activity against several bacterial strains such as Escherichia coli, Bacillus subtilis, Shigella flexneri, Salmonella aureus, Salmonella typhi, and Pseudomonas aeruginosa. nih.govresearchgate.net It was noted that compounds with a nitro group at the 4'-position of the B-ring exhibited enhanced antibacterial activity. nih.govresearchgate.net

In another investigation, a series of 2-phenyl-chromen-4-one derivatives were synthesized and tested for their antibacterial activity. scialert.net The study highlighted that the flavone (B191248) ring system is crucial for the observed antibacterial effects. scialert.net

Research on flavones containing bromine, chlorine, and nitro groups demonstrated that 6-chloro-8-nitroflavone possessed potent inhibitory activity against pathogenic bacteria. mdpi.com This underscores the significant impact of halogen and nitro group substitutions on the antimicrobial properties of the flavone scaffold. mdpi.com

Table 2: Antibacterial Activity of Selected Flavone Analogs

| Compound/Derivative Class | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| 4'-Nitro substituted flavones | E. coli, B. subtilis, S. flexneri, S. aureus, S. typhi, P. aeruginosa | Enhanced activity | nih.govresearchgate.net |

| 2-Phenyl-chromen-4-one derivatives | Sarcina lutea, Bacillus subtilis, Shigella dysenteriae, Pseudomonas aeruginosa | Active | scialert.net |

| 6-Chloro-8-nitroflavone | Pathogenic bacteria | Potent inhibitory activity | mdpi.com |

Antifungal Efficacy Studies

The antifungal potential of chromen-4-one derivatives has also been explored. A study on synthetic 2',4',6'-trioxygenated flavones and their chalcone (B49325) precursors screened them against five plant and mold fungi. scialert.net The results indicated that one of the flavones and its corresponding chalcone showed moderate antifungal activity against Penicillium sp. and Colletotrichum gloeosporioides. scialert.net

Another study comparing two substituted flavones, 6,3',4'-trihydroxy flavone and 3-hydroxy-6,3'-dimethoxy flavone, found that both possessed significant antifungal effects against Aspergillus niger and Candida albicans. globalresearchonline.net The 6,3',4'-trihydroxy flavone showed comparatively better antifungal activity. globalresearchonline.net

Antiviral Activities, including Anti-HIV Potency

The exploration of chromen-4-one derivatives and related flavonoids for antiviral activity has yielded some promising results, although this area is less extensively studied compared to their anticancer and antibacterial potential.

In the context of anti-HIV research, while direct evidence for this compound is lacking, chromone derivatives, in general, have been identified as possessing anti-HIV properties. globalresearchonline.net

Research on other flavonoid structures has shown antiviral potential. For instance, 7-hydroxyisoflavone, a structural isomer of 7-hydroxyflavone, demonstrated strong antiviral activity against Enterovirus 71 (EV71), the primary cause of hand, foot, and mouth disease. nih.gov It was found to act at an early stage of the EV71 replication cycle and also showed activity against coxsackieviruses B2, B3, and B6. nih.gov

Furthermore, a study on the antiviral activity of 4'-hydroxy-5,6,7,8-tetramethoxyflavone (B1226744) has been reported, indicating the potential of hydroxylated flavones in this therapeutic area. acs.org The broad antiviral potential of flavonoids is also supported by traditional medicinal uses of plants containing these compounds for treating viral infections. mdpi.com

Anti-inflammatory Research

Flavonoids and their synthetic analogs, such as 2-phenyl-4H-chromen-4-one derivatives, have demonstrated notable anti-inflammatory properties in various studies. nih.gov This activity is crucial as inflammation is a defensive response that, when uncontrolled, contributes to numerous diseases. nih.gov

Modulation of Inflammatory Mediators and Pathways

A key aspect of the anti-inflammatory action of chromen-4-one analogs is their ability to modulate critical signaling pathways and reduce the production of pro-inflammatory mediators. Research has shown that certain 2-phenyl-4H-chromen-4-one derivatives can effectively inhibit the over-expression of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 cells. nih.govresearchgate.net LPS is known to stimulate Toll-like receptor 4 (TLR4), triggering a cascade that activates transcription factors like mitogen-activated protein kinases (MAPKs). nih.gov

This activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov Studies have found that specific 2-phenyl-4H-chromen-4-one analogs can suppress this process by inhibiting the TLR4/MAPK signaling pathway, thereby downregulating the expression of NO, IL-6, and TNF-α. nih.govresearchgate.net One particular compound, designated as compound 8 in a study, showed strong inhibitory activity against NO production and was found to significantly decrease the levels of IL-6 and TNF-α in both in vitro and in vivo models. nih.govresearchgate.net

Inhibition of Nitric Oxide (NO) Production by 2-Phenyl-4H-chromen-4-one Analogs

The table below summarizes the nitric oxide inhibitory activity of various synthesized 2-phenyl-4H-chromen-4-one derivatives in LPS-stimulated RAW264.7 cells. Data is based on initial screening results showing that most compounds reduced NO production at a concentration of 20 μM. nih.gov

| Compound | Reported Nitric Oxide (NO) Inhibitory Activity | Reference |

|---|---|---|

| Compound 8 (unspecified structure) | Showed strong inhibitory activity against LPS-induced NO production. | nih.gov |

| General synthetic compounds (1-12) | Most compounds demonstrated a reduction in LPS-induced NO production at 20 μM. | nih.govresearchgate.net |

Inhibition of Key Enzymes in Inflammation (e.g., Cyclooxygenase-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process as they catalyze the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms: COX-1, a constitutive enzyme with a protective role, and COX-2, an inducible form responsible for the increased production of prostaglandins during inflammation. nih.govnih.gov Consequently, selective inhibition of COX-2 is a primary target for developing anti-inflammatory drugs. nih.govnih.gov

Research into coumarin (B35378) derivatives, which share a structural relationship with chromen-4-ones, has shown promising results. Motivated by the search for new coumarin series with improved potency and COX-2 selectivity, researchers have synthesized and evaluated various analogs. nih.gov In one study, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were assessed for their anti-inflammatory activity. Several of these compounds exhibited significant reduction of rat paw edema, with some showing higher activity than the reference drug, indomethacin, after three hours. nih.gov Molecular docking studies have also been employed to model the interaction of these coumarin derivatives with the COX enzyme, supporting their potential as inhibitors. nih.gov

Anti-inflammatory Activity of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Analogs

The following table presents the in vivo anti-inflammatory activity of selected coumarin analogs, measured as the percentage inhibition of carrageenan-induced rat paw edema compared to the reference drug indomethacin. nih.gov

| Compound | Inhibition of Edema after 3 hours (%) | Reference |

|---|---|---|

| Compound 4 (unspecified substitution) | 44.05% | nih.gov |

| Compound 8 (unspecified substitution) | 38.10% | nih.gov |

| Indomethacin (Reference Drug) | Not specified, but surpassed by compounds 4 and 8. | nih.gov |

Other Investigated Biological Activities

Beyond anti-inflammatory effects, the chromen-4-one scaffold and its analogs have been investigated for a variety of other biological functions, highlighting their versatility as pharmacophores.

Antioxidant Mechanisms and Radical Scavenging

Oxidative stress, resulting from an excess of free radicals, is implicated in the development of numerous chronic diseases. nih.gov Chromone derivatives are recognized for their antioxidant properties, which are often attributed to their phenolic structure. nih.govresearchgate.net These compounds can act as chemoprotective agents by neutralizing free radicals and modulating key cellular enzymes. nih.gov

Studies on a series of synthesized 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides demonstrated their ability to inhibit lipid peroxidation in rat brain homogenates. nih.gov Notably, N-arylsubstituted-chroman-2-carboxamides were found to be significantly more potent than trolox, a well-known antioxidant standard. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netnih.gov

Antioxidant Activity of Chroman-2-Carboxamide Analogs

This table shows the potent antioxidant activity of N-arylsubstituted-chroman-2-carboxamides in inhibiting lipid peroxidation, compared to the standard antioxidant, trolox. nih.gov

| Compound | Potency vs. Trolox (Lipid Peroxidation Inhibition) | DPPH Radical Scavenging Activity | Reference |

|---|---|---|---|

| Compound 3d (N-arylsubstituted) | 25-40 times more potent | Comparable to trolox | nih.gov |

| Compound 3e (N-arylsubstituted) | 25-40 times more potent | Not specified | nih.gov |

Neuroprotective Potential

Neuroinflammation is a critical factor in the pathology of various neurological disorders. The ability of certain compounds to mitigate this process suggests neuroprotective potential. Research on small molecule compounds has identified agents capable of providing neuroprotection by targeting inflammatory pathways. For instance, one compound was found to decrease pro-inflammatory molecules in models of lipopolysaccharide (LPS)-induced neuroinflammation by targeting the NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov While research on the specific neuroprotective effects of this compound is limited, the known anti-inflammatory mechanisms of its analogs suggest a promising avenue for future investigation in this area.

Enzyme Inhibitory Effects (e.g., Sirtuins, Acetylcholinesterase)

The chromen-4-one scaffold has also been explored for its ability to inhibit various enzymes, indicating its potential in treating a range of conditions.

Sirtuins: Sirtuins are a class of enzymes that play crucial roles in cellular processes, including metabolism, DNA repair, and inflammation. nih.govnih.gov For example, SIRT6 is known to act as a tumor suppressor by promoting DNA repair and genome stability. nih.gov While specific studies on the inhibition of sirtuins by this compound are not widely documented, the development of small molecule sirtuin inhibitors is an active area of research, suggesting that chromenone analogs could be investigated as potential candidates for modulating sirtuin activity. nih.govnih.gov

Acetylcholinesterase: The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for managing Alzheimer's disease. nih.gov Researchers have designed and synthesized amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov In these studies, certain derivatives emerged as potent BChE inhibitors, with one compound exhibiting competitive-type inhibition. nih.gov The structure-activity relationship indicated that substitutions at specific positions on the chromenone ring were pivotal for enhancing inhibitory potency. nih.gov

Butyrylcholinesterase (BChE) Inhibition by Amino-4H-chromenone Derivatives

The table displays the in vitro inhibitory activity (IC₅₀ values) of various chromenone derivatives against butyrylcholinesterase (BChE), with donepezil (B133215) used as a reference compound. nih.gov

| Compound | Substitution | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4a | Unsubstituted | 39.77% inhibition at 50 µM | nih.gov |

| 4c | 4-chlorobenzyloxy at R¹ | 0.89 ± 0.24 | nih.gov |

| 4d | 4-bromobenzyloxy at R¹ | 1.19 ± 0.31 | nih.gov |

| 4k | Unspecified substitution | 0.65 ± 0.13 | nih.gov |

| Donepezil | Reference Drug | Not specified | nih.gov |

Antidiabetic Properties

The exploration of chromen-4-one derivatives, particularly flavonoids, as potential antidiabetic agents has revealed promising activity, primarily through the inhibition of key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. This inhibitory action serves as a crucial therapeutic strategy for managing postprandial hyperglycemia, a hallmark of diabetes mellitus, by delaying the digestion and absorption of carbohydrates. nih.govnih.gov While direct studies on this compound are limited, research on its structural analogs provides significant insights into their potential antidiabetic efficacy.

One of the primary mechanisms investigated is the inhibition of pancreatic α-amylase, an enzyme responsible for breaking down complex carbohydrates into smaller oligosaccharides. nih.gov The structure of flavonoids plays a critical role in their ability to inhibit this enzyme. researchgate.net Studies have shown that the presence of a double bond between C2 and C3, a catechol structure in the B-ring, and the planarity of the C-ring are positively correlated with α-amylase inhibitory activity. researchgate.net

Research has identified several chromone derivatives as potent inhibitors of human α-amylase. nih.gov For instance, quercetin (B1663063), a flavonoid structurally related to the target compound (lacking the nitro group), has been isolated as an active α-amylase inhibitor. nih.govnih.gov The inhibitory activity of various flavonoids and newly synthesized chromone derivatives against α-amylase has been quantified, with some analogs exhibiting significant potency. nih.gov

The table below summarizes the α-amylase inhibitory activity of selected chromone analogs, highlighting the potential for this class of compounds in managing diabetes.

| Compound/Analog | Target Enzyme | IC50 Value (µM) | Percentage Inhibition | Reference |

| Analog 5 | Human α-amylase | <25 | Not Reported | nih.gov |

| Analog 8 | Human α-amylase | <25 | Not Reported | nih.gov |

| Analog 12 | Human α-amylase | <25 | Not Reported | nih.gov |

| Analog 13 | Human α-amylase | <25 | Not Reported | nih.gov |

| Analog 15 | Human α-amylase | <25 | Not Reported | nih.gov |

| Analog 17 | Human α-amylase | <25 | Not Reported | nih.gov |

| Analog 22 | Human α-amylase | <25 | Not Reported | nih.gov |

| Quercetin | Pancreatic α-amylase | 170 | Not Reported | nih.gov |

| Acarbose (Standard) | α-amylase | Not Reported | Not Reported | nih.govnih.gov |

In addition to α-amylase, α-glucosidase is another key intestinal enzyme involved in carbohydrate digestion, and its inhibition is a validated approach for controlling blood glucose levels. nih.gov Flavonoids and their derivatives have also been investigated for their α-glucosidase inhibitory potential. rsc.org Molecular docking studies suggest that various polyphenolic compounds, including flavonoids, can effectively bind to and inhibit α-glucosidase. rsc.org

The antidiabetic potential of these compounds is further supported by in silico and in vitro studies that have identified numerous flavonoids and chromone derivatives as potent inhibitors of both α-amylase and α-glucosidase. nih.govrsc.org These findings underscore the therapeutic promise of the chromen-4-one scaffold in the development of novel antidiabetic agents.

Mechanistic Investigations into the Biological Actions of 7 Hydroxy 6 Nitro 2 Phenyl Chromen 4 One Analogs

Identification of Molecular Targets

The biological activity of 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one and its analogs stems from their interaction with various protein targets that are crucial for cell signaling, proliferation, and survival.

Protein Kinase Inhibition (e.g., Phosphatidylinositol-3-kinase, Cyclin-dependent kinase, DNA-dependent protein kinase)

Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The chromen-4-one skeleton is a common feature in many kinase inhibitors.

Phosphatidylinositol-3-kinase (PI3K): The PI3K pathway is critical for cell metabolism and growth and is often upregulated in cancers. researchgate.net Flavonoids, which share the 2-phenyl-chromen-4-one core, have been identified as potent inhibitors of PI3K. Quercetin (B1663063), a naturally occurring flavonoid, inhibits PI3K with a half-maximal inhibitory concentration (IC50) of 3.8 µM, appearing to target the ATP-binding site of the kinase. nih.gov Various analogs of quercetin also demonstrate significant inhibitory activity against PI3K, suggesting that the flavonoid scaffold is a promising starting point for the development of specific PI3K inhibitors. nih.gov

Cyclin-dependent kinase (CDK): CDKs are essential for regulating the cell cycle, and their inhibition can halt uncontrolled cell proliferation. nih.govnih.gov Flavopiridol (alvocidib), a flavonoid derived from the Indian plant Dysoxylum binectariferum, is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, and CDK6. unimi.it CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein, which prevents the cell cycle from progressing from the G1 to the S phase. nih.govnih.gov This disruption of the cell cycle can lead to senescence and apoptosis in cancer cells. nih.gov

DNA-dependent protein kinase (DNA-PK): This kinase plays a critical role in the repair of DNA double-strand breaks. Research into substituted chromen-4-ones has led to the discovery of potent DNA-PK inhibitors. For instance, 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441) was identified as an excellent inhibitor with an IC50 value of 13 nM. The presence of a morpholine (B109124) group at the 2-position of the chromenone ring was found to be essential for this activity.

| Kinase Target | Inhibitor Analog | IC50 Value |

| Phosphatidylinositol-3-kinase (PI3K) | Quercetin | 3.8 µM nih.gov |

| Cyclin-dependent kinase 1 (CDK1) | Flavopiridol | 30 nM unimi.it |

| Cyclin-dependent kinase 2 (CDK2) | Flavopiridol | 100 nM unimi.it |

| Cyclin-dependent kinase 4 (CDK4) | Flavopiridol | 20 nM unimi.it |

| DNA-dependent protein kinase (DNA-PK) | NU7441 | 13 nM |

Interaction with Protein Tyrosine Phosphatases and Topoisomerases

Protein Tyrosine Phosphatases (PTPs): PTPs are enzymes that remove phosphate (B84403) groups from tyrosine residues, counteracting the activity of tyrosine kinases. The overexpression of Protein Tyrosine Phosphatase 1B (PTP1B) has been linked to insulin (B600854) resistance in type 2 diabetes. researchgate.net A screening of a chemical library for PTP1B inhibitors identified several promising molecules, including one containing a chromen-7-yl moiety, which suggests the chromenone scaffold can be adapted to target this class of enzymes. researchgate.net

Topoisomerases: These enzymes are essential for resolving topological problems in DNA during replication and transcription. They are validated targets for anticancer drugs. A chromenone analog, 5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one, was identified as a specific catalytic inhibitor of topoisomerase II. plos.org It functions by targeting the enzyme's ATP-binding domain without intercalating into the DNA, which distinguishes its mechanism from that of other topoisomerase poisons like etoposide. plos.org

Modulation of Drug Transporters and Thymidine (B127349) Phosphorylase

Modulation of Drug Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1), function as cellular efflux pumps that can remove xenobiotics, including therapeutic drugs, from cells. nih.govnih.govsemanticscholar.org This action can lead to multidrug resistance in cancer. While the modulation of these transporters is a key area of research to overcome drug resistance, specific studies detailing the direct interaction of this compound analogs with P-gp or MRP1 are not extensively documented in the reviewed literature.

Thymidine Phosphorylase (TP): TP is an enzyme that plays a crucial role in nucleotide metabolism and is also an angiogenic factor, meaning it promotes the formation of new blood vessels. nih.govrxlist.com The overexpression of TP is observed in many solid tumors and is associated with tumor growth, invasion, and metastasis. nih.govnih.govrxlist.com Therefore, inhibiting TP is a key strategy for developing anti-angiogenic cancer therapies. nih.govrxlist.com Studies on natural flavonoids have identified several compounds that inhibit TP. The inhibitory potential is influenced by the substitution pattern on the flavonoid core. For example, the presence of a methoxy (B1213986) group at C-6 and hydroxyl groups at multiple other positions was shown to enhance TP inhibitory activity. nih.govplos.org

| Flavonoid Analog | Substitution Pattern | TP Inhibition (IC50) |

| Basic Flavonoid Skeleton | - | 195.1 ± 1.1 µM plos.org |

| Analog 1 | -OH at C-5, C-2', C-3'; -OCH3 at C-7, C-6' | 113.0 ± 0.9 µM plos.org |

| Analog 2 | -OCH3 at C-6; -OH at C-3, C-5, C-7, C-4', C-5' | 76.8 ± 1.1 µM plos.org |

Cellular Pathway Modulation

The interaction of chromen-4-one analogs with their molecular targets translates into the modulation of complex cellular signaling pathways that govern inflammation, angiogenesis, and metastasis.

Effects on Pro-inflammatory Cytokine Release (e.g., IL-5, IL-4)

Chronic inflammation is a known contributor to various diseases, including cancer. Analogs of 2-phenyl-4H-chromen-4-one have demonstrated significant anti-inflammatory properties. Research shows that certain derivatives can suppress the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This effect is achieved by inhibiting key inflammatory signaling pathways like the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway. Furthermore, studies on related coumarin (B35378) structures, such as umbelliferone, indicate that modifications at the C7 hydroxy position can enhance the inhibition of pro-inflammatory mediators, including Interleukin-4 (IL-4).

Anti-angiogenesis and Anti-metastasis Mechanisms

The spread of cancer to distant organs, or metastasis, is the primary cause of mortality in cancer patients and is heavily dependent on angiogenesis. The molecular targeting capabilities of this compound analogs contribute directly to their anti-angiogenic and anti-metastatic potential.

The inhibition of thymidine phosphorylase (TP) by flavonoid analogs is a primary anti-angiogenic mechanism. nih.govrxlist.com Since TP is identical to the platelet-derived endothelial cell growth factor (PD-ECGF), its inhibition directly hampers the stimulation of endothelial cell migration and the formation of new blood vessels that tumors need to grow and metastasize. nih.govnih.govrxlist.com

Furthermore, the inhibition of key protein kinases like PI3K and CDKs disrupts the signaling pathways that drive cell proliferation and survival, which are fundamental processes for both primary tumor growth and the establishment of metastatic colonies. The ability of certain chromenone analogs to inhibit topoisomerases also contributes to their anti-cancer effects, leading to DNA damage and cell death, thereby preventing the successful spread of cancer cells.

Immunomodulatory Effects

Flavonoids, the structural backbone of this compound, are well-documented for their diverse immunomodulatory properties. nih.govnih.gov These compounds can influence the function of various immune cells and the signaling pathways that govern inflammatory responses. nih.govmdpi.com The specific substitutions on the flavonoid core, such as hydroxyl and nitro groups, play a critical role in defining the nature and potency of these effects. mdpi.comnih.gov

The anti-inflammatory activity of flavones is significantly influenced by the position of hydroxyl groups. mdpi.com For instance, hydroxylation at the C-5 and C-4' positions tends to enhance anti-inflammatory potential, whereas hydroxyl groups at C-6, C-7, C-8, and C-3' may reduce this activity. mdpi.com This suggests that the 7-hydroxy substitution in the target compound's analogs could contribute to their immunomodulatory profile. Many flavones exert their effects by modulating key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov

Nitro-substituted flavonoids have also been investigated for their biological activities. For example, a nitro group at the 4'-position of the flavone (B191248) skeleton has been associated with potent anti-proliferative effects. nih.gov A study on 4'-nitro-6-hydroxyflavone (NOHF), an analog of the subject compound, demonstrated its ability to suppress the activity of hepatocyte nuclear factor 4α (HNF4α), a key regulator of metabolic genes, by activating AMP-activated protein kinase (AMPK). nih.gov This finding highlights a specific molecular mechanism through which a nitro-hydroxy-flavone analog can exert its biological effects.

Table 1: Influence of Substituents on the Immunomodulatory Activity of Flavone Analogs

| Substituent | Position | Observed Effect on Immunomodulatory Activity | Reference |

| Hydroxyl (-OH) | C-5, C-4' | Enhancement of anti-inflammatory activity | mdpi.com |

| Hydroxyl (-OH) | C-6, C-7, C-8, C-3' | Attenuation of anti-inflammatory activity | mdpi.com |

| Nitro (-NO2) | C-4' | Potent anti-proliferative activity | nih.gov |

| Hydroxyl (-OH) and Nitro (-NO2) | 6-hydroxy, 4'-nitro | Suppression of HNF4α activity via AMPK activation | nih.gov |

Mast Cell Mediator Release Modification

Mast cells are crucial players in allergic and inflammatory responses, releasing a variety of pre-formed and newly synthesized mediators upon activation. nih.govnih.gov Flavonoids have been extensively studied for their ability to stabilize mast cells and inhibit the release of these inflammatory mediators. nih.govnih.gov

The mechanism of mast cell stabilization by flavonoids often involves the inhibition of key signaling events downstream of mast cell activation. This can include the suppression of intracellular calcium influx, which is a critical trigger for degranulation. nih.gov Certain flavones have been shown to inhibit the release of histamine (B1213489) and other mediators from mast cells by interfering with SNARE protein complexes, which are essential for the fusion of granular membranes with the plasma membrane during exocytosis. nih.gov

The isoflavone (B191592) formononetin (B1673546), for example, has been shown to inhibit IgE-independent mast cell degranulation by reducing the release of β-hexosaminidase and histamine. nih.govresearchgate.net It also attenuates the expression of inflammatory factors and modulates NF-κB signaling. nih.govresearchgate.net While formononetin is an isoflavone, these findings point to the general capacity of flavonoid-type structures to interfere with mast cell function. Research on specific flavones has shown that compounds like quercetin can inhibit histamine release from human mast cells. nih.gov The ability of nitric oxide (NO) donors to inhibit histamine release from mast cells suggests that the nitro group in analogs of this compound could potentially influence mast cell mediator release, although the direct effects of nitro-containing flavonoids in this context require further investigation. nih.gov

Table 2: Effects of Flavonoid Analogs on Mast Cell Mediator Release

| Flavonoid Analog | Cell Type | Effect on Mediator Release | Putative Mechanism of Action | Reference |

| Formononetin | Mouse BMMCs, RBL-2H3 cells | Inhibition of β-hexosaminidase and histamine release | Inhibition of IgE-independent degranulation, modulation of NF-κB signaling | nih.govnih.govresearchgate.net |

| Quercetin | Human mast cells | Inhibition of histamine release | - | nih.gov |

| Various Polyphenols | Mast cells | Differential inhibition of SNARE complex formation | Interference with membrane fusion | nih.gov |

Modulation of Apoptotic and Anti-apoptotic Proteins (e.g., BCL-2, BAX)

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue development and homeostasis. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members like BCL-2, which promote cell survival, and pro-apoptotic members like BAX, which promote cell death. The ratio of BAX to BCL-2 is a critical determinant of a cell's susceptibility to apoptosis. researchgate.net

Many flavonoids have demonstrated the ability to induce apoptosis in cancer cells by modulating the expression of BCL-2 family proteins. nih.gov This often involves the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins like BAX, thereby shifting the cellular balance towards apoptosis. nih.gov For instance, the flavonoid kaempferol (B1673270) has been shown to induce apoptosis in breast cancer cells by down-regulating BCL-2 and up-regulating BAX expression. Similarly, other flavonoid derivatives have been found to induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases, which are the executioner enzymes of apoptosis. nih.gov

While direct studies on this compound analogs are not available, research on other chromene derivatives provides insight into their potential apoptotic mechanisms. For example, certain benzochromene derivatives have been shown to induce apoptosis in colorectal cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase-3, -8, and -9. nih.gov Given that the expression of BAX is regulated by the tumor suppressor p53, and some flavonoids can modulate p53 activity, this represents another potential avenue through which these compounds can influence apoptosis. nih.gov

Table 3: Modulation of Apoptotic Proteins by Flavonoid and Chromene Analogs

| Compound Class | Specific Analog/Derivative | Cell Line | Effect on BCL-2 Family Proteins | Reference |

| Flavonoid | Kaempferol | MCF-7 breast cancer cells | Down-regulation of BCL-2, up-regulation of BAX | |

| Flavonoid | Naringenin derivative (N101-2) | SiHa cells | Upregulation of Bax | nih.gov |

| Benzochromene | 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile | HT-29 colorectal cancer cells | Down-regulation of Bcl-2, up-regulation of Bax | nih.gov |

| Propolis (contains flavonoids) | Kermanian propolis | NALM-6 leukemia cells | Significant upregulation of Bax/Bcl-2 ratio | researchgate.net |

Structure Activity Relationship Sar and Design Principles for 7 Hydroxy 6 Nitro 2 Phenyl Chromen 4 One Derivatives

Influence of Substituents on the Chromone (B188151) Ring System

The chromone ring system, being the core of the 7-hydroxy-6-nitro-2-phenyl-chromen-4-one structure, plays a pivotal role in its interaction with biological targets. The nature and position of substituents on this bicyclic system can dramatically alter its electronic properties, planarity, and hydrogen-bonding capabilities, thereby modulating its biological efficacy.

Significance of the Hydroxyl Group at C7 Position

The hydroxyl group at the C7 position of the flavone (B191248) skeleton is a common feature in many biologically active flavonoids. Its presence is often associated with antioxidant and anti-inflammatory activities. The C7 hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with receptor sites.

Studies on various flavones have highlighted the importance of the C7 hydroxyl group for different biological activities. For instance, the presence of a hydroxyl group at the C7 position is considered necessary for the enzymatic activity of certain flavonoid-metabolizing enzymes. researchgate.net In the context of antioxidant activity, the deprotonation of the C7 hydroxyl group can contribute to the radical scavenging capacity of the molecule. mdpi.com Quantum chemical studies have suggested that for many flavonoids, the first or second pKa is linked to the dissociation of a proton from the C7 hydroxyl group, which can be a key step in their antioxidant mechanism in polar solvents. mdpi.com

However, the contribution of the C7 hydroxyl group to specific activities can be complex and context-dependent. For example, in a study on the anti-inflammatory activity of flavones, it was found that a hydroxyl group at the C7 position, while contributing to activity, was less potent than a hydroxyl group at the C6 position in kidney mesangial cells. nih.gov Furthermore, glycosylation of the C7 hydroxyl group in luteolin (B72000) has been shown to noticeably decrease its antiradical activity, emphasizing the importance of a free hydroxyl group at this position for certain biological functions. mdpi.com

Role of the Nitro Group at C6 Position

The introduction of a nitro group onto the chromone ring is a significant modification that can profoundly influence the biological profile of the parent compound. The nitro group is a strong electron-withdrawing group, which can alter the electronic distribution of the entire molecule, affecting its reactivity and interaction with biological targets.

The nitro group is recognized as a pharmacophore in a variety of bioactive molecules, contributing to activities such as antimicrobial, antineoplastic, and antiparasitic effects. nih.gov Its biological effects are often mediated through redox reactions within cells, where the nitro group can be reduced to form reactive nitroso and superoxide (B77818) species that can lead to cellular damage and death in pathogenic organisms. nih.gov

In the context of anticancer activity, the presence of a nitro group can have varied effects. While some nitro-containing compounds exhibit potent anticancer properties, a study on chromone derivatives revealed that those containing nitro groups were generally harmless to normal cells, while some of their non-nitrated counterparts showed anticancer activity. nih.gov Conversely, other research on nitrochalcones has demonstrated that the presence and position of the nitro group can enhance anti-inflammatory activity. mdpi.com Specifically, a nitro group at the ortho position of either aromatic ring of the chalcone (B49325) scaffold was associated with the highest anti-inflammatory potency. mdpi.com

The steric hindrance caused by the nitro group can also play a role in the synthesis and biological activity of these compounds. For instance, the synthesis of a chromone derivative with a nitro group resulted in a low yield, which was attributed to the steric hindrance of the nitro group hindering ring cyclization. nih.gov

Effects of Substitutions on the Phenyl Moiety at C2 Position

The substitution pattern on the C2-phenyl ring has been shown to be a critical determinant of the biological activity of flavones. For example, in a series of 6-arylaminoflavones, the substitution on the B-ring (the C2-phenyl ring) strongly impacted their cytotoxic activity against cancer cell lines. mdpi.com Specifically, compounds bearing a 3,4-dimethoxy substitution on the B-ring exhibited enhanced cytotoxicity. mdpi.com

The electronic nature of the substituents on the C2-phenyl ring can modulate the activity. In a study of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, compounds with electron-withdrawing groups like -CF3 or -Cl on the phenyl ring were potent inhibitors of nuclear factor-kappaB activation, while those with electron-donating groups like -OH or -OCH3 were inactive. nih.gov The most active compound in this series had a 4-chloro substituent on the phenyl ring. nih.gov

The following table summarizes the effect of C2-phenyl substitution on the biological activity of related chromone derivatives.

| Parent Compound | C2-Phenyl Substituent | Biological Activity | IC50 (µM) | Reference |

| 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide | 4-Chloro | Inhibition of NF-κB activation | 6.0 | nih.gov |

| 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide | 4-Trifluoromethyl | Inhibition of NF-κB activation | 10.2 | nih.gov |

| 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide | 4-Methyl | Inhibition of NF-κB activation | 25.8 | nih.gov |

| 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide | 4-Methoxy | Inhibition of NF-κB activation | Inactive | nih.gov |

| 6-Arylaminoflavone | 3,4-Dimethoxy (on B-ring) | Cytotoxicity | Not specified | mdpi.com |

Conformational and Electronic Structure Impact on Biological Activity

The three-dimensional conformation and electronic properties of this compound derivatives are fundamental to their biological activity. The planarity of the chromone ring system and the rotational freedom of the C2-phenyl ring influence how the molecule fits into the binding site of a biological target.

The electronic structure, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), dictates the molecule's reactivity and its ability to participate in non-covalent interactions. The electron-withdrawing nitro group at the C6 position is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. This is a key feature for the biological activity of many nitroaromatic compounds, which often act as prodrugs activated by nitroreductases. nih.gov

Computational studies on related flavonoids have shown that the planarity of the molecule can be influenced by the substitution pattern. mdpi.com The presence of certain hydroxyl groups can affect the dihedral angle between the chromone and the phenyl ring, which in turn can impact biological activity. mdpi.com For instance, intramolecular hydrogen bonding between substituents can stabilize a planar conformation, which may be favorable for binding to some targets.

The molecular electrostatic potential (MEP) provides a map of the charge distribution around the molecule and can predict sites for electrostatic interactions. For nitroaromatic compounds, localized negative potential regions are typically found near the oxygen atoms of the nitro group, which can be important for receptor recognition. nih.gov

Ligand-Target Interactions and Pharmacophore Models

Understanding the specific interactions between this compound derivatives and their biological targets is essential for rational drug design. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The C7-hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitro group can participate in electrostatic interactions. The phenyl ring at C2 can engage in hydrophobic and π-stacking interactions.

Pharmacophore modeling is a powerful tool to identify the key chemical features required for a molecule to bind to a specific target. nih.govnih.gov A pharmacophore model for a series of nitroaromatic compounds with antitubercular activity identified the presence of a nitro group, a piperazine (B1678402) moiety, one aromatic ring, and two acceptor features as being necessary for potent activity. nih.gov This suggests that for this compound derivatives, the nitro group and the aromatic rings are likely to be key pharmacophoric features.

The development of a specific pharmacophore model for this compound derivatives would require a set of active and inactive compounds. Such a model would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at C4, the ether oxygen in the chromone ring, the oxygens of the nitro group, and the C7-hydroxyl oxygen.

Hydrogen Bond Donors (HBD): The C7-hydroxyl group.

Aromatic Rings (AR): The benzene (B151609) ring of the chromone system and the C2-phenyl ring.

Hydrophobic Features (HY): The phenyl ring and other nonpolar regions of the molecule.

The following table lists the potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Potential Molecular Moiety |

| Hydrogen Bond Acceptor | C4-carbonyl, Chromone ether oxygen, C6-nitro group, C7-hydroxyl |

| Hydrogen Bond Donor | C7-hydroxyl |

| Aromatic Ring | Chromone benzene ring, C2-phenyl ring |

| Hydrophobic Feature | C2-phenyl ring |

By understanding these ligand-target interactions and developing predictive pharmacophore models, it becomes possible to design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Advanced in Silico Studies of 7 Hydroxy 6 Nitro 2 Phenyl Chromen 4 One

Quantum-Chemical Calculations for Molecular Structure and Reactivity

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule like 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one. These calculations provide insights into the molecule's geometry, stability, and reactive sites.

Molecular Geometry Optimization: The first step involves determining the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For the chromen-4-one core, these calculations confirm its generally planar structure. nih.gov

Electronic Properties and Reactivity Descriptors: Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to react with electrophiles.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater susceptibility to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

These calculations allow for the generation of an Electrostatic Potential (ESP) map, which visualizes the charge distribution across the molecule. The ESP map highlights electron-rich regions (negative potential, typically around oxygen and nitro groups), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, often near hydrogen atoms of hydroxyl groups), which are prone to nucleophilic attack. Reactivity descriptors such as electrophilicity index can further predict whether the molecule will act as an electrophile in reactions. nih.gov

Table 1: Representative Quantum-Chemical Data for Chromone (B188151) Derivatives This table presents typical data obtained from DFT calculations for compounds structurally related to this compound, illustrating the type of information generated.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 to -5.5 eV | Electron-donating capability |

| LUMO Energy | -2.5 to -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 Debye | Molecular polarity |

| Electrophilicity Index | > 1.5 eV | Propensity to act as an electrophile nih.gov |

Molecular Docking Simulations for Receptor Binding and Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding potential biological activity by simulating the interaction between a ligand (the chromenone derivative) and a receptor's binding site.

The process involves placing the 3D structure of the ligand into the binding pocket of a target protein and using a scoring function to estimate the binding affinity. The results are ranked based on this score, typically expressed in kcal/mol, with more negative values indicating stronger binding. researchgate.net

For a compound like this compound, potential targets could include enzymes like cyclooxygenases (COX), kinases, or microbial proteins, given the known activities of similar flavonoids. nih.govresearchgate.net The simulation identifies key interactions, such as:

Hydrogen Bonds: Formed between the hydroxyl (-OH) and nitro (-NO2) groups of the ligand and amino acid residues in the protein.

Hydrophobic Interactions: Involving the phenyl and benzene (B151609) rings of the chromenone structure.

Pi-Pi Stacking: Aromatic ring interactions between the ligand and residues like tyrosine, phenylalanine, or tryptophan.

These simulations can effectively screen the compound against various protein targets to hypothesize its mechanism of action and guide further experimental studies. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for Flavonoid-like Compounds This table demonstrates typical output from a molecular docking simulation, showing binding affinities against common enzyme targets.

| Target Protein | Representative Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Cyclooxygenase-2 (COX-2) | -8.0 to -10.5 | Arg120, Tyr385, Ser530 |

| Myeloperoxidase (MPO) | -7.5 to -9.0 | His95, Arg239, Gln91 |

| Dipeptidyl peptidase-4 (DPP-4) | -7.0 to -8.5 | Glu205, Glu206, Tyr662 |

| α-Glucosidase (α-GD) | -6.5 to -8.0 | Asp215, Glu277, Asp352 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of compounds with known activities, a QSAR model can predict the activity of new, untested molecules like this compound.

The process involves:

Data Collection: Assembling a set of structurally related compounds with measured biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: For each molecule, a range of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

A validated QSAR model can predict the biological activity of this compound based on its calculated descriptors, providing a quantitative estimate of its potential potency without the need for initial synthesis and testing. nih.gov

In Silico Prediction of Molecular Properties for Research Design

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital for designing molecules with better drug-like characteristics.

Pharmacokinetic Properties (ADME):

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which affect how the compound is distributed throughout the body.

Metabolism: The model can identify likely sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties like total clearance are estimated.

Drug-Likeness and Physicochemical Properties: Rules-based filters, such as Lipinski's Rule of Five, are applied to assess the "drug-likeness" of a molecule. nih.govresearchgate.net These rules consider properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Total Polar Surface Area (TPSA) is another critical descriptor that correlates with cell membrane permeability. nih.gov

Table 3: Predicted ADMET and Physicochemical Properties This table shows representative in silico predictions for a chromone derivative, essential for evaluating its drug-like potential.

| Property | Predicted Value/Outcome | Implication for Research Design |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule |

| LogP | 1.5 - 3.5 | Optimal lipophilicity for absorption |

| Hydrogen Bond Donors | 1-2 | Adheres to Lipinski's Rule |

| Hydrogen Bond Acceptors | 5-7 | Adheres to Lipinski's Rule |

| Total Polar Surface Area (TPSA) | 100 - 120 Ų | Good cell permeability predicted nih.gov |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

| CYP450 Substrate/Inhibitor | Varies (e.g., inhibitor of CYP2C9) | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | High drug-likeness nih.govresearchgate.net |

| Bioavailability Score | ~0.55 | Acceptable probability of being orally active nih.gov |

Biosynthesis and Biotransformation Pathways Relevant to Chromone Scaffold Research

Natural Pathways for Chromone (B188151) Production

The biosynthesis of the chromone core in nature is a testament to the efficiency of enzymatic processes, primarily involving the polyketide pathway. nih.gov This pathway utilizes simple building blocks to construct complex aromatic structures.

Polyketide Synthase (PKS): The journey to the chromone scaffold begins with the action of Type III polyketide synthases (PKSs). nih.gov These enzymes are homodimeric proteins that catalyze a series of condensation, cyclization, and aromatization reactions from simple coenzyme A thioesters. acs.org For flavonoids, the process typically starts with a molecule of p-coumaroyl-CoA, which undergoes three sequential condensation reactions with malonyl-CoA. This series of reactions, orchestrated within a single active site, builds the polyketide chain that is the precursor to the flavonoid skeleton. acs.org

In some cases, the chromone ring can be formed from different starting units. For instance, pentaketide (B10854585) chromone synthase (PCS), discovered in Aloe arborescens, catalyzes the formation of 5,7-dihydroxy-2-methylchromone by condensing five molecules of malonyl-CoA. acs.orgresearchgate.net Similarly, aloesone (B1238188) synthase (ALS) is a key enzyme in producing heptaketide chromone derivatives. nih.gov Recently, research into the fragrance components of agarwood has identified a specific 2-(2-phenylethyl)chromone (B1200894) precursor synthase (PECPS), highlighting the diverse PKS enzymes involved in chromone biosynthesis. nih.govresearchgate.net

Hydroxylases and O-methyltransferases: Following the formation of the basic chromone ring, its structure is further diversified by a suite of modifying enzymes. Hydroxylases are crucial enzymes that introduce hydroxyl (-OH) groups at specific positions on the aromatic rings. This hydroxylation is a key determinant of the final compound's chemical properties and biological activity. acs.orgnih.gov

O-methyltransferases (OMTs) add another layer of complexity by transferring a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group. This methylation can alter the molecule's solubility, stability, and interaction with biological targets. nih.gov

Chemoenzymatic Synthesis Approaches for Complex Chromone Structures

Chemoenzymatic synthesis represents a powerful hybrid strategy that merges the precision of enzymatic catalysis with the broad scope of synthetic organic chemistry. nih.govnih.gov This approach is particularly valuable for constructing complex, asymmetrically substituted molecules that are challenging to produce by either method alone. nih.gov

The general strategy involves the chemical synthesis of a core scaffold, which is then subjected to one or more enzymatic transformations. For example, a chemically synthesized chromone can be selectively hydroxylated or glycosylated using isolated enzymes. These enzymes act as highly specific catalysts, placing functional groups at precise locations on the molecule without the need for cumbersome protection and deprotection steps common in traditional synthesis. nih.gov

A key advantage of this method is the ability to create libraries of related compounds for biological screening. By using a range of glycosyltransferases, for instance, a single chromone precursor can be converted into a variety of glycosylated derivatives. nih.gov This "stop and go" strategy, where enzymatic reactions can be paused and restarted after chemical modification, allows for the controlled, stepwise assembly of highly complex structures. nih.gov This integration of chemical and biological tools streamlines the synthesis of intricate molecules, facilitating deeper exploration of their structure-activity relationships. nih.govnih.gov

Future Directions and Translational Research Perspectives for 7 Hydroxy 6 Nitro 2 Phenyl Chromen 4 One

Rational Design of Next-Generation Chromone (B188151) Analogs

The rational design of next-generation analogs of 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one will be heavily reliant on understanding the structure-activity relationships (SAR). nih.gov The existing chromone core can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification include the hydroxyl and nitro groups on the benzopyran ring and the phenyl substituent at the 2-position.

Table 1: Potential Modifications and Expected Outcomes for this compound Analogs

| Modification Site | Proposed Modification | Rationale and Expected Outcome |

| C7-Hydroxyl Group | Etherification, Esterification | To improve metabolic stability and membrane permeability. May modulate solubility and target binding. |

| C6-Nitro Group | Reduction to an amino group, followed by acylation or sulfonylation | To explore the impact of electron-donating vs. electron-withdrawing groups on activity and to introduce new interaction points for target binding. |

| C2-Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at ortho, meta, and para positions | To probe the steric and electronic requirements of the binding pocket and enhance target-specific interactions. |

| Chromone Core | Bioisosteric replacement | To improve physicochemical properties and explore alternative scaffolds with similar biological activity. |

Research on other chromone derivatives has demonstrated that the type, number, and position of substituents are critical in determining their pharmacological activities. researchgate.net For instance, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as COX-2 inhibitors, the nature and size of the substituent on the C-3 position were found to be important for inhibitory activity. mdpi.com Similarly, studies on quercetagetin (B192229) derivatives have shown that modifications at various positions can significantly impact their anticancer activities. mdpi.com These findings underscore the potential of a systematic SAR study on this compound to yield more potent and selective next-generation compounds.

Multitarget-Directed Ligand Design

Chronic and complex diseases often involve multiple biological targets. The development of multitarget-directed ligands (MTDLs) is a promising strategy to address such diseases with a single chemical entity. The this compound scaffold is an excellent candidate for MTDL design due to the inherent ability of the chromone nucleus to interact with various biological receptors. nih.gov

A key area for the application of MTDLs is in neurodegenerative diseases like Alzheimer's disease, where targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO) are implicated. nih.gov For example, researchers have designed and synthesized 1,2,3-triazole-chromenone derivatives as multifunctional agents for Alzheimer's disease, targeting BuChE and Aβ aggregation. nih.gov

Table 2: Hypothetical Multitarget-Directed Ligands Based on this compound

| Hybrid Compound Concept | Rationale | Potential Therapeutic Area |

| Chromone-Triazole Hybrid | The triazole moiety can be introduced to interact with additional targets or improve pharmacokinetic properties. | Anticancer, Antiviral, Neurodegenerative diseases |

| Chromone-Chalcone Hybrid | Combining the chromone scaffold with a chalcone (B49325) fragment could lead to synergistic effects, particularly in cancer therapy. | Cancer |

| Chromone-N-benzylpiperidine Hybrid | The N-benzylpiperidine moiety is a known pharmacophore for AChE inhibition, making this a potential dual-inhibitor for Alzheimer's disease. | Alzheimer's Disease |

The design of such MTDLs would involve linking the this compound core to another pharmacophore via a suitable linker. The choice of the second pharmacophore and the linker length and composition would be critical for achieving balanced activity against the desired targets.

Advanced Drug Discovery Strategies for Chromone-Based Therapeutics

The discovery and development of novel therapeutics based on the this compound scaffold can be significantly accelerated by employing advanced drug discovery strategies.

Computational Modeling and In Silico Screening: Molecular docking studies can provide valuable insights into the binding modes of this compound and its analogs with their biological targets. For instance, docking studies of 2-phenyl-4H-chromen-4-one derivatives in the active site of COX-2 have helped to rationalize their inhibitory activity and selectivity. mdpi.com Similar computational approaches can be used to predict the binding affinity of novel analogs of the target compound, thereby prioritizing the synthesis of the most promising candidates. Virtual screening of large compound libraries against a specific target can also identify novel chromone-based hits.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds to identify those with activity against a particular biological target. A library of diverse this compound analogs could be synthesized and subjected to HTS to identify lead compounds for various diseases. This approach has been successfully used to identify inhibitors of various enzymes and receptors from chromone-based libraries.

Fragment-Based Drug Design (FBDD): FBDD involves screening small, low-molecular-weight fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create a more potent lead compound. The this compound molecule itself can be considered a fragment that can be optimized, or smaller fragments representing different parts of the molecule can be used to probe the binding site of a target.

The integration of these advanced strategies will undoubtedly pave the way for the efficient discovery and development of novel and effective therapeutics derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one, considering nitro group positioning and regioselectivity?

- Methodological Answer : The synthesis of nitro-substituted chromenones requires careful control of nitration conditions to achieve regioselectivity. For example, nitration at the 6-position can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C). Post-synthetic purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical to isolate the desired regioisomer . Comparative studies of similar compounds, such as 6-ethyl-7-hydroxy derivatives, highlight the importance of protecting group strategies (e.g., benzyl or acetyl groups) to prevent hydroxyl group interference during nitration .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural features of this compound?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton (7-OH) typically appears as a singlet near δ 12–13 ppm due to strong hydrogen bonding. Aromatic protons in the phenyl and chromenone rings show splitting patterns consistent with coupling constants (e.g., J = 8–9 Hz for ortho-substituted phenyl groups) .

- IR : Strong absorption bands for C=O (1650–1700 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) confirm the chromen-4-one core and nitro substitution .

- MS : High-resolution ESI-MS can distinguish isotopic patterns for Cl/F-containing analogs, though nitro groups may reduce ionization efficiency. Fragmentation patterns (e.g., loss of NO₂ or CO) aid in structural confirmation .

Q. What are the standard protocols for evaluating the in vitro biological activity (e.g., antimicrobial, anticancer) of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare with structurally similar compounds (e.g., 3-(halophenyl)-substituted analogs) to assess substituent effects .

Advanced Research Questions

Q. What methodological considerations are critical when resolving crystallographic data for nitro-substituted chromen-4-ones using SHELX software?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray data reduces refinement errors. For nitro groups, anisotropic displacement parameters (ADPs) must be refined to account for thermal motion .

- SHELXL Refinement : Use the AFIX command to constrain planar nitro groups. Disordered solvent molecules (e.g., water) can be modeled with PART and SADI commands. Residual density peaks near nitro groups may indicate partial occupancy or rotational disorder .

- Validation : Check Rint (<5%) and GooF (0.8–1.2) values. Cross-validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H···O) involving the nitro group .

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Variability in solvent purity, cell line passage numbers, or incubation times can skew results. Use harmonized protocols (e.g., CLSI guidelines) .

- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., 6-nitro vs. 6-ethyl-7-hydroxy). For example, 3-(2-chloro-6-fluorophenyl) derivatives show enhanced anticancer activity due to halogen bonding with target proteins .

- Mechanistic Studies : Pair bioassays with molecular docking (e.g., AutoDock Vina) to identify binding modes. Conflicting activities may arise from off-target interactions, as seen in dual COX-2/EGFR inhibitors .

Q. What strategies are effective in optimizing the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert the hydroxyl group to a sodium salt (e.g., using NaHCO₃) to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or glycoside) at the 7-OH position, which are cleaved in vivo .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life. Characterize encapsulation efficiency via HPLC and in vitro release profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.